Cas no 945-83-5 (2-Propoxyquinoline)

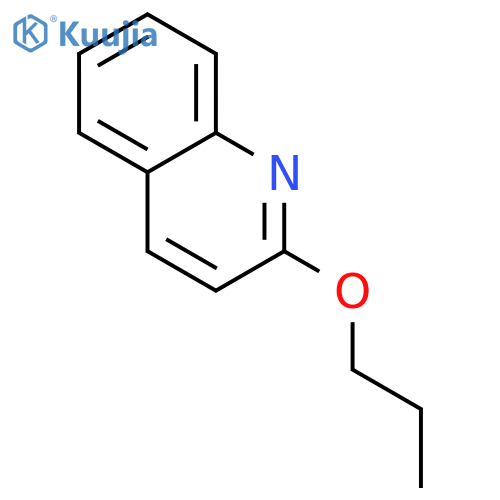

2-Propoxyquinoline structure

商品名:2-Propoxyquinoline

2-Propoxyquinoline 化学的及び物理的性質

名前と識別子

-

- 2-Propoxyquinoline

- Quinoline, 2-propoxy-

- CS-0212357

- MFCD18783197

- AKOS015897222

- NNWTYSZJLCDUDC-UHFFFAOYSA-N

- SCHEMBL4269051

- 2-Propoxyquinoline #

- 945-83-5

- DTXSID90343372

- BS-29854

- SB67695

-

- MDL: MFCD18783197

- インチ: InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3

- InChIKey: NNWTYSZJLCDUDC-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=NC2=CC=CC=C2C=C1

計算された属性

- せいみつぶんしりょう: 187.099714038g/mol

- どういたいしつりょう: 187.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 22.1Ų

2-Propoxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311761-1 g |

2-Propoxyquinoline; 95% |

945-83-5 | 1g |

€144.00 | 2023-04-26 | ||

| TRC | P839888-500mg |

2-Propoxyquinoline |

945-83-5 | 500mg |

$ 95.00 | 2022-06-03 | ||

| Apollo Scientific | OR901817-1g |

2-Propoxyquinoline |

945-83-5 | 95% | 1g |

£100.00 | 2025-02-20 | |

| Ambeed | A969012-5g |

2-Propoxyquinoline |

945-83-5 | 95% | 5g |

$233.0 | 2024-04-16 | |

| Crysdot LLC | CD11006464-10g |

2-Propoxyquinoline |

945-83-5 | 95+% | 10g |

$447 | 2024-07-19 | |

| 1PlusChem | 1P00H6GK-5g |

2-Propoxyquinoline |

945-83-5 | 95% | 5g |

$217.00 | 2025-02-28 | |

| abcr | AB311761-5 g |

2-Propoxyquinoline; 95% |

945-83-5 | 5g |

€348.00 | 2023-04-26 | ||

| TRC | P839888-100mg |

2-Propoxyquinoline |

945-83-5 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P839888-50mg |

2-Propoxyquinoline |

945-83-5 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Alichem | A189005932-10g |

2-Propoxyquinoline |

945-83-5 | 95% | 10g |

$469.04 | 2023-08-31 |

2-Propoxyquinoline 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

945-83-5 (2-Propoxyquinoline) 関連製品

- 46185-83-5(Quinoline, 2-ethoxy-)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945-83-5)2-Propoxyquinoline

清らかである:99%

はかる:5g

価格 ($):210.0